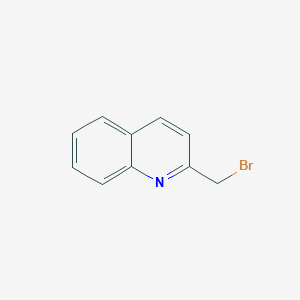

2-(Bromomethyl)quinoline

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Bromomethyl)quinoline can be synthesized through various methods. One common approach involves the bromination of 2-methylquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under reflux conditions in an inert solvent like carbon tetrachloride or chloroform.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process requires careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)quinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted quinoline derivatives.

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst, forming carbon-carbon bonds.

Oxidation: The compound can be oxidized to form quinoline-2-carboxaldehyde or quinoline-2-carboxylic acid under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide (DMF) or ethanol.

Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

- Substituted quinoline derivatives

- Coupled products with boronic acids

- Quinoline-2-carboxaldehyde or quinoline-2-carboxylic acid

Scientific Research Applications

Synthesis of 2-(Bromomethyl)quinoline

The synthesis of this compound can be achieved through several methods, often involving bromination reactions. For example, one method involves the bromination of quinoline derivatives, which can yield this compound as an intermediate product. The optimization of these reactions is crucial for enhancing yield and purity, making them suitable for industrial applications .

Antimicrobial Activity

This compound and its derivatives have been evaluated for their antimicrobial properties. Studies have shown that compounds derived from this compound exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, specific derivatives demonstrated minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .

DNA Gyrase Inhibition

The compound has been identified as a potential inhibitor of bacterial DNA gyrase, a critical enzyme involved in DNA replication. Research indicates that certain derivatives of this compound can effectively inhibit this enzyme, showcasing their potential as antimicrobial agents. For example, compounds synthesized from this scaffold showed IC50 values significantly lower than traditional antibiotics like ciprofloxacin .

Anti-Tubercular Activity

Recent investigations have also highlighted the anti-tubercular potential of this compound derivatives. Compounds synthesized from this base structure have exhibited promising activity against Mycobacterium smegmatis, suggesting further exploration for tuberculosis treatment applications .

Case Study 1: Antibacterial Screening

In a study assessing the antibacterial activity of various quinoline derivatives, compounds derived from this compound were tested against common pathogens. The results indicated that certain derivatives had MIC values as low as 10 μg/mL against Staphylococcus aureus, demonstrating their potential as effective antibacterial agents.

Case Study 2: DNA Gyrase Inhibition Assay

A series of quinoline derivatives were synthesized and evaluated for their ability to inhibit DNA gyrase. Among these, a derivative containing the 2-(Bromomethyl) group showed an IC50 value of 8.45 μM, outperforming several known gyrase inhibitors in terms of binding affinity and efficacy .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)quinoline depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting Enzymes: The compound can bind to the active site of enzymes, blocking their activity. For example, it may inhibit DNA gyrase or topoisomerase, leading to antimicrobial effects.

Interacting with Receptors: It can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

2-(Bromomethyl)quinoline can be compared with other similar compounds such as:

2-(Chloromethyl)quinoline: Similar in structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.

8-(Bromomethyl)quinoline: The bromomethyl group is attached to the eighth position of the quinoline ring, leading to different chemical properties and applications.

2-(Bromomethyl)pyridine: A pyridine derivative with a bromomethyl group, used in similar synthetic applications but with distinct reactivity due to the pyridine ring.

Biological Activity

2-(Bromomethyl)quinoline is a derivative of quinoline that has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential applications in medicinal chemistry, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of quinoline derivatives. For instance, the reaction can be carried out using potassium carbonate in acetone, yielding the bromomethyl derivative efficiently. The structure can be confirmed through various analytical techniques such as NMR and mass spectrometry .

Biological Activity Overview

The biological activity of this compound has been studied across several domains, including antimicrobial, anticancer, and antimalarial properties. Below is a summary of its notable activities:

Antimicrobial Activity

Research has indicated that this compound derivatives can interfere with bacterial communication (quorum sensing), which is crucial for their virulence. The compound exhibits significant activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

The anticancer potential of this compound is linked to its ability to induce apoptosis in cancer cells. A study demonstrated that derivatives releasing nitric oxide (NO) showed enhanced antiproliferative activity. The mechanism involves the activation of caspases, which are essential mediators of apoptosis. The structure-activity relationship (SAR) indicates that bulky substituents at specific positions on the quinoline scaffold enhance this activity .

Antimalarial Activity

In antimalarial research, this compound has shown promising results by disrupting the crystallization of heme into hemozoin within Plasmodium species. This leads to an accumulation of toxic heme, resulting in the death of the parasite. Compounds derived from this scaffold have been tested against both chloroquine-sensitive and resistant strains of P. falciparum, demonstrating nanomolar potency without significant cytotoxicity .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of brominated quinolines for their ability to inhibit bacterial growth. Results showed that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria, particularly Staphylococcus aureus.

- Anticancer Evaluation : In vitro tests on human cancer cell lines revealed that certain derivatives of this compound induced apoptosis more effectively than standard chemotherapeutic agents, with IC50 values significantly lower than those observed for traditional drugs.

- Antimalarial Screening : A comprehensive screening against P. falciparum highlighted several derivatives with IC50 values in the nanomolar range, indicating their potential as new antimalarial agents.

Properties

IUPAC Name |

2-(bromomethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNAYPIDFVQLEDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00497310 | |

| Record name | 2-(Bromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5632-15-5 | |

| Record name | 2-(Bromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromomethyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-(Bromomethyl)quinoline a valuable building block in organic synthesis?

A1: this compound serves as a crucial precursor in synthesizing various organic compounds, particularly heterocyclic structures. Its reactivity stems from the bromine atom attached to the methyl group, making it susceptible to nucleophilic substitution reactions. This property allows chemists to introduce diverse substituents onto the quinoline core, expanding the possibilities for creating novel compounds with potential applications in various fields.

Q2: How is this compound utilized in developing potential anticancer agents?

A: Researchers have employed this compound in a multi-step synthesis of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates, a class of compounds exhibiting promising anticancer activity. [] This study outlines a synthetic route starting with readily available diethyl 2-methylquinoline-3,4-dicarboxylate, which undergoes bromination to yield this compound-3,4-dicarboxylate. Subsequent reactions transform this intermediate into the final (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates.

Q3: Can you describe a specific example of how this compound is used to modify a macrocyclic structure and the impact of this modification?

A: In the synthesis of pyridinoazacrown ethers, this compound plays a crucial role in attaching functional groups to the macrocycle. [] Specifically, it is reacted with a pre-synthesized pyridinoazacrown, leading to the incorporation of a 5-chloro-8-hydroxy-2-quinolinyl substituent.

Q4: What spectroscopic techniques are employed to characterize and confirm the structure of this compound derivatives?

A: Researchers rely on various spectroscopic methods to unequivocally confirm the structure of newly synthesized this compound derivatives. [, ] These methods provide information about the compound's structure and verify the success of the synthetic transformations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.